molecular formula C24H30N8O B6447633 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2640979-03-7

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447633
CAS No.: 2640979-03-7
M. Wt: 446.5 g/mol
InChI Key: CMIZBFGUCCGQBK-UHFFFAOYSA-N
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Description

The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a pyridazine core substituted with a 3-methylpyrazole moiety, linked via a piperazine group to an ethanone bridge and a second phenyl-substituted piperazine.

Properties

IUPAC Name

2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-20-9-10-32(27-20)23-8-7-22(25-26-23)30-13-11-28(12-14-30)19-24(33)31-17-15-29(16-18-31)21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIZBFGUCCGQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core structural elements with the target molecule, enabling a comparative analysis:

Compound F523-0062 ()
  • Structure : 2-{4-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
  • Key Differences :
    • Replaces pyridazine with a dihydropyridine ring.
    • Substitutes 3-methylpyrazole with a 3,4-dimethylphenyl-pyrazole.
    • Introduces a 4-fluorophenyl group on the piperazine.
  • Implications : The dihydropyridine may enhance conformational flexibility, while the fluorine substituent could improve metabolic stability compared to the target’s phenyl group .
Compound 5 ()
  • Structure : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Key Differences: Uses a butanone linker instead of ethanone. Substitutes pyridazine with a pyrazole. Features a trifluoromethylphenyl group on the piperazine.
Compound from
  • Structure: 1-{6-[4-(4-fluorophenyl)piperazino]-2-methylpyridin-3-yl}ethan-1-one
  • Key Differences :
    • Replaces pyridazine with pyridine.
    • Lacks the pyrazole moiety.
    • Introduces a 2-methylpyridine and 4-fluorophenyl group.
  • Implications : The pyridine core reduces hydrogen-bonding capacity, which may lower target affinity compared to the pyridazine in the target compound .

Physicochemical Properties (Inferred)

Property Target Compound Compound F523-0062 Compound 5
Molecular Weight ~550 g/mol (estimated) ~520 g/mol ~440 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.0 (higher due to fluorine) ~4.2 (CF3 group dominance)
Hydrogen Bond Acceptors 10 (pyridazine, piperazines) 9 (dihydropyridine, piperazine) 8 (pyrazole, piperazine)

Potential Bioactivity Insights

  • Anticancer Applications : Compounds with pyridazine/piperazine motifs (e.g., ’s ferroptosis inducers) suggest the target may share selective cytotoxicity in cancer cells .
  • Agrochemical Potential: Structural similarity to plant-derived bioactive molecules () implies possible pesticidal or insecticidal activity .

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